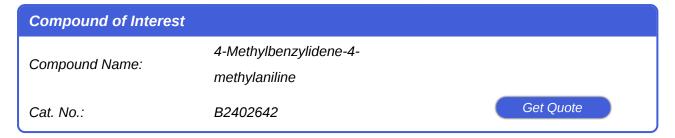


A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylideneaniline derivatives, a class of Schiff bases, represent a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by the presence of an azomethine (-C=N-) group, are not only synthetically accessible but also serve as versatile pharmacophores. This technical guide provides an indepth overview of the fundamental research on N-benzylideneaniline derivatives, covering their synthesis, spectroscopic characterization, and diverse biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

N-benzylideneanilines are an important class of organic compounds that have garnered considerable attention in pharmaceutical and medicinal chemistry.[1][2] Their structural framework, arising from the condensation of anilines and benzaldehydes, provides a versatile platform for the introduction of various functional groups, leading to a wide array of derivatives



with diverse pharmacological profiles.[3] These compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[4] This guide aims to consolidate the fundamental research on N-benzylideneaniline derivatives, with a focus on their synthesis, characterization, and biological evaluation, to aid in the rational design and development of new therapeutic agents.

Synthesis of N-Benzylideneaniline Derivatives

The synthesis of N-benzylideneaniline derivatives is typically achieved through the condensation reaction of a primary aromatic amine (aniline derivative) with an aromatic aldehyde (benzaldehyde derivative).[3] This reaction, often catalyzed by acids or bases, proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the characteristic imine or azomethine linkage.[5]

General Synthetic Protocol

A common and straightforward method for the synthesis of N-benzylideneaniline derivatives involves the following steps:

Experimental Protocol: Conventional Synthesis[1][5]

- Reactant Preparation: Dissolve equimolar amounts of the substituted benzaldehyde and substituted aniline in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[5]
- Reaction Initiation: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the
 mixture to facilitate the reaction.
- Reaction Progression: Stir the reaction mixture at room temperature or under reflux for a
 period ranging from a few minutes to several hours, monitoring the reaction progress by Thin
 Layer Chromatography (TLC).[6][7]
- Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the N-benzylideneaniline derivative.
- Purification: Collect the solid product by filtration, wash with a small amount of cold solvent,
 and purify by recrystallization from a suitable solvent like ethanol to obtain the pure product.



[1]

Green Synthesis Approaches

In recent years, environmentally friendly methods for the synthesis of N-benzylideneaniline derivatives have been developed. These "green" approaches often involve solvent-free conditions, microwave irradiation, or the use of eco-friendly catalysts.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis[6]

- Reactant Mixing: In a microwave-safe vessel, mix equimolar amounts of the substituted benzaldehyde and substituted aniline.
- Microwave Irradiation: Expose the reaction mixture to microwave radiation (e.g., 2450 MHz)
 for a short duration (typically a few minutes).
- Monitoring: Monitor the reaction completion using TLC.[6]
- Isolation: After the reaction is complete, the crude product can often be obtained in pure form without the need for extensive purification.[6]

Spectroscopic Characterization

The structural elucidation of N-benzylideneaniline derivatives is routinely performed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (azomethine) stretching vibration is typically observed in the range of 1625-1630 cm⁻¹.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum.[7]
 - ¹³C NMR: The carbon atom of the azomethine group gives a characteristic signal in the ¹³C
 NMR spectrum.[10]



 Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of the synthesized compounds.[3]

Biological Activities and Structure-Activity Relationships

N-benzylideneaniline derivatives have been extensively evaluated for a wide range of biological activities. The nature and position of substituents on both the aniline and benzaldehyde rings play a crucial role in determining their potency and selectivity.

Antimicrobial Activity

Many N-benzylideneaniline derivatives exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings often enhances the antimicrobial activity.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[11]

- Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
- Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a suitable growth medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Table 1: Antimicrobial Activity of Selected N-Benzylideneaniline Derivatives



Compound ID	Substituents	Microorganism	MIC (μM)	Reference
4a	3,4-dimethoxy (benzaldehyde)	S. aureus	26.11	[12]
4a	3,4-dimethoxy (benzaldehyde)	C. albicans	26.11	[12]
4b	3,4-dimethoxy (benzaldehyde)	P. aeruginosa	23.28	[12]
4b	3,4-dimethoxy (benzaldehyde)	S. typhi	23.28	[12]
4b	3,4-dimethoxy (benzaldehyde)	E. coli	23.28	[12]
4c	3,4-dimethoxy (benzaldehyde)	P. aeruginosa	22.89	[12]
4g	3,4-dimethoxy (benzaldehyde)	E. faecalis	18.95	[12]
4h	3,4-dimethoxy (benzaldehyde)	S. typhi	12.07	[12]
4h	3,4-dimethoxy (benzaldehyde)	S. aureus	5.88	[12]
4i	3,4-dimethoxy (benzaldehyde)	A. baumannii	11.64	[12]

Anticancer Activity

The anticancer potential of N-benzylideneaniline derivatives has been demonstrated against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[10][13]

Experimental Protocol: MTT Assay for Cytotoxicity[10]



- Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in a 96-well plate and allow them to adhere overnight.[10]
- Compound Treatment: Treat the cells with various concentrations of the Nbenzylideneaniline derivatives for a specified period (e.g., 48 hours).[10]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells. [10]
- Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
 [10]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)
 using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
- IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]

Table 2: Anticancer Activity of Selected N-Benzylideneaniline Derivatives

Compound	Cell Line	IC₅₀ (μg/mL)	Reference
N-Benzylideneaniline	HT-29 (Colon)	20.28	[10]
2n	HeLa (Cervix)	0.001 mmol/L	[13]
2m	HeLa (Cervix)	0.007 mmol/L	[13]
6	MCF-7 (Breast)	11.7 μΜ	[14]
6	HepG2 (Liver)	0.21 μΜ	[14]
6	A549 (Lung)	1.7 μΜ	[14]

Antioxidant Activity

Several N-benzylideneaniline derivatives have shown promising antioxidant activity, which is the ability to scavenge free radicals. This property is often evaluated using assays such as the



DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay[15]

- Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a methanolic solution of DPPH.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
- Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15]

Table 3: Antioxidant Activity of Selected N-Benzylideneaniline Analogs

Compound ID	DPPH IC50 (mM)	ABTS IC50 (mM)	Reference
4a	1.88 ± 0.07	2.17 ± 0.02	[16]
4b	2.19 ± 0.09	2.38 ± 0.43	[16]
4d	2.30 ± 0.01	4.07 ± 0.57	[16]
4f	2.98 ± 0.02	3.80 ± 0.01	[16]
BHT (Standard)	3.52 ± 0.08	4.64 ± 0.11	[16]

Anti-inflammatory Activity

N-benzylideneaniline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory pathways.

Signaling Pathway: TLR2/NF-κB Inhibition

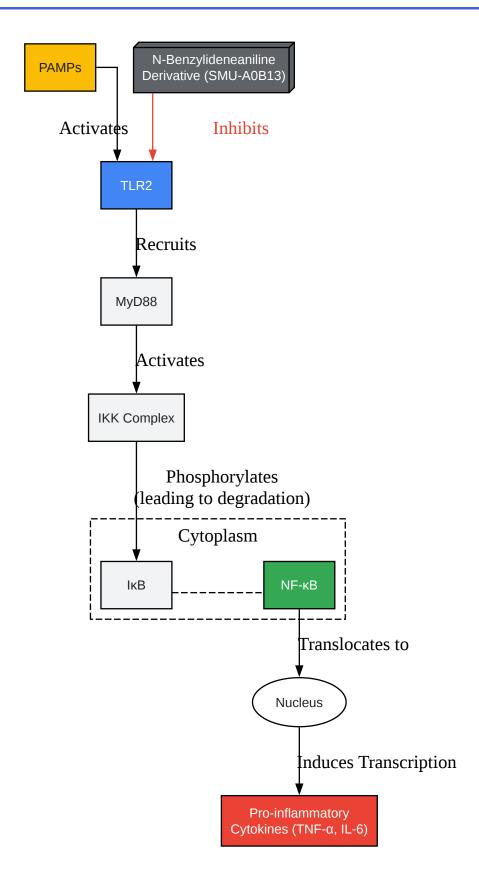


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Certain N-benzylideneaniline derivatives have been identified as inhibitors of Toll-like receptor 2 (TLR2).[2][17] TLR2 activation by pathogen-associated molecular patterns (PAMPs) triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF- kB, leading to the production of pro-inflammatory cytokines. Inhibition of TLR2 by these derivatives can therefore suppress the inflammatory response.[2][17]





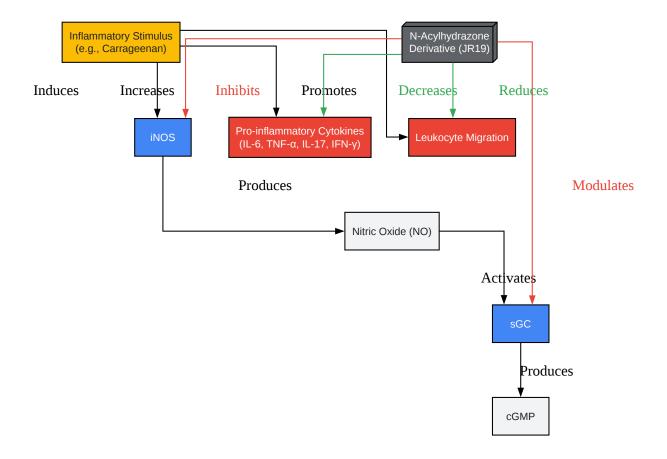
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Inhibition of the TLR2-mediated NF-κB signaling pathway by an N-benzylideneaniline derivative.

Signaling Pathway: sGC-NO/Cytokine Pathway

Other derivatives have been shown to exert their anti-inflammatory effects through the nitric oxide (NO) pathway.[18][19] They can modulate the activity of soluble guanylate cyclase (sGC) and inducible nitric oxide synthase (iNOS), leading to a reduction in the levels of pro-inflammatory cytokines such as IL-6, TNF- α , IL-17, and IFN-y.[18][19]



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Anti-inflammatory mechanism of an N-acylhydrazone derivative via the sGC-NO/cytokine pathway.



Enzyme Inhibition

N-benzylideneaniline derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.

Structure-Activity Relationship (SAR) for Tyrosinase Inhibition

- The presence of hydroxyl or methoxy groups on the aniline ring, particularly at the 4-position, generally leads to more potent tyrosinase inhibition.[20]
- Derivatives with a catechol (1,2-dihydroxybenzene) moiety on the benzaldehyde ring exhibit strong inhibitory activity.[20] For example, (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol is a potent non-competitive inhibitor of mushroom tyrosinase.[20]

Table 4: Tyrosinase Inhibitory Activity of Selected N-Benzylideneaniline Derivatives

Compound	Tyrosinase IC50 (μΜ)	Standard (Kojic Acid) IC₅₀ (μM)	Reference
(E)-4-((4- Hydroxyphenylimino) methyl)benzene-1,2- diol	17.22 ± 0.38	51.11 ± 1.42	[20]
6k	5.34 ± 0.58	6.04 ± 0.11	[21]
60	6.03 ± 0.95	6.04 ± 0.11	[21]
6b	7.22 ± 0.78	6.04 ± 0.11	[21]
6f	7.97 ± 0.68	6.04 ± 0.11	[21]

Physicochemical Properties

The physicochemical properties of N-benzylideneaniline derivatives, such as solubility, melting point, and stability, are important considerations for their potential as drug candidates.

Table 5: Physicochemical Properties of N-Benzylideneaniline



Property	Value	Reference
Molecular Formula	C13H11N	[22]
Molar Mass	181.23 g/mol	[22]
Melting Point	52-54 °C	[23]
Boiling Point	300 °C	[24]
Solubility	Soluble in alcohol, ether, chloroform; partly soluble in water.	[23][24]
Appearance	Yellowish needle-like crystals	[24]

Conclusion and Future Perspectives

N-benzylideneaniline derivatives continue to be a promising class of compounds in the field of medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation. Future research should focus on the optimization of lead compounds to enhance their potency and selectivity, as well as comprehensive preclinical studies to evaluate their safety and efficacy. The elucidation of their detailed mechanisms of action will be crucial for the rational design of novel therapeutics based on the N-benzylideneaniline scaffold. This guide provides a solid foundation for researchers to build upon in their quest for new and effective drugs.

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